Biotin-C1-PEG3-C3-amine TFA

Catalog No.
S14467147
CAS No.
M.F
C22H38F3N3O7S
M. Wt
545.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-C1-PEG3-C3-amine TFA

Product Name

Biotin-C1-PEG3-C3-amine TFA

IUPAC Name

(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid

Molecular Formula

C22H38F3N3O7S

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1

InChI Key

YPDRGIVMGWAYRG-YOTVLOEGSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Biotin-C1-PEG3-C3-amine TFA is a specialized compound that integrates biotin with a polyethylene glycol (PEG) linker, specifically designed for use in bioconjugation and the synthesis of proteolysis targeting chimeras (PROTACs). The compound consists of a biotin moiety, a three-unit PEG chain, and an amine group, all of which are protected by trifluoroacetic acid (TFA) to enhance stability during synthesis and storage. Its chemical formula is C22H39F3N4O7SC_{22}H_{39}F_{3}N_{4}O_{7}S with a molecular weight of approximately 560.63 g/mol .

, primarily involving bioconjugation techniques. One notable reaction is the formation of covalent bonds with target biomolecules through amine coupling, allowing for the selective labeling or modification of proteins. Additionally, it can undergo click chemistry reactions, such as the azide-alkyne cycloaddition, enabling the attachment of fluorescent tags or other functional groups for detection and analysis .

The biological activity of Biotin-C1-PEG3-C3-amine TFA is closely linked to its role in PROTAC technology. PROTACs utilize this compound to target specific proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective modulation of protein levels within cells, making it a powerful tool in drug discovery and therapeutic development. The biotin component facilitates affinity purification and detection of target proteins using streptavidin-based assays .

The synthesis of Biotin-C1-PEG3-C3-amine TFA typically involves several steps:

  • Formation of PEG Linker: The PEG chain is synthesized or obtained from commercial sources.
  • Amine Coupling: The amine group is introduced to the PEG chain through standard coupling reactions, often utilizing activating agents to facilitate the reaction.
  • Biotin Attachment: Biotin is then conjugated to the PEG-amino compound, forming the complete structure.
  • TFA Protection: The final product is treated with trifluoroacetic acid to protect sensitive functional groups and enhance stability during storage.

These steps can be performed using standard organic chemistry techniques and may require purification processes such as chromatography to isolate the desired product .

Biotin-C1-PEG3-C3-amine TFA has several applications in research and biotechnology:

  • PROTAC Development: It serves as a critical linker in the design of PROTACs aimed at targeted protein degradation.
  • Bioconjugation: The compound is used for labeling proteins with biotin for detection in various assays.
  • Cellular Studies: It aids in studying protein-protein interactions and cellular localization through biotin-streptavidin systems.

These applications highlight its significance in advancing molecular biology techniques and therapeutic strategies .

Interaction studies involving Biotin-C1-PEG3-C3-amine TFA focus on its binding affinity with target proteins and its effectiveness in facilitating protein degradation via PROTACs. These studies often utilize techniques such as mass spectrometry, fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) to quantify interactions and assess the efficiency of targeted degradation pathways .

Several compounds share structural features or functional roles with Biotin-C1-PEG3-C3-amine TFA. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Biotin-C1-PEG2-Amine TFAShorter PEG linkerLess flexibility in targeting due to shorter chain
Biotin-C1-PEG4-Amine TFALonger PEG linkerIncreased solubility but may alter pharmacokinetics
Biotin-C1-PEG3-C4-Amine TFASimilar structure but different terminal groupPotentially different interaction profiles
Biotin-C1-PEG3-Amido-C5-Gly-Arg-Gly-N3 TFAIncorporates peptide sequencesEnhanced specificity for certain protein targets

The unique combination of a three-unit PEG chain with an amine group and biotin makes Biotin-C1-PEG3-C3-amine TFA particularly versatile for applications requiring precise control over protein interactions and degradation pathways .

The integration of polyethylene glycol spacers within solid-phase peptide synthesis represents a critical advancement in the preparation of biotin-containing compounds, particularly for Biotin-C1-PEG3-C3-amine trifluoroacetate [1]. The incorporation of biotin-polyethylene glycol labels is optimally carried out during solid phase synthesis of peptide ligands, with the biotin label position dependent on the specific application requirements [2]. This approach eliminates the need for separate biotinylation steps by utilizing pre-loaded biotin-polyethylene glycol resins [2].

Solid-phase methodologies for biotin-polyethylene glycol conjugates employ standard Fmoc peptide synthesis protocols with specialized resins that incorporate ethylenediamine or 15-atom polyethylene glycol spacers between the peptide and biotin moieties to reduce steric hindrance [3]. The hydrophilic polyethylene glycol chain confers enhanced solubility to the biotinylated peptide conjugate while its extended conformation leads to improved avidin binding, which dramatically enhances assay sensitivity [3].

The synthetic approach involves the coupling of Fmoc-protected amino acids using standard activation methods such as HATU or PyBOP [2]. Loading of the first residue to biotin-polyethylene glycol resins requires acylation of the resin-bound secondary amine, optimally carried out using HATU activation [2]. Chain extension and cleavage procedures follow standard solid-phase peptide synthesis methodologies [2].

Table 1: Biotin-PEG Integration Parameters in SPPS

ParameterSpecificationReference
Resin Loading0.1-0.5 mmol/g [2]
Coupling ReagentHATU/PyBOP [2]
Spacer Length15-22.9 Å [3] [4]
Cleavage ConditionsTFA/scavengers [5]

For N-terminal biotin-polyethylene glycol incorporation, N-Biotinyl-NH-(PEG)2-COOH serves as an effective reagent that can be introduced using standard coupling methods [2]. The pre-formed building block Fmoc-Glu(biotinyl-PEG)-OH enables incorporation of biotin-polyethylene glycol moieties into peptide chains [2]. These derivatives demonstrate superior solubility in dimethylformamide and N-methylpyrrolidone compared to non-polyethylene glycol-containing analogues [2].

Advanced methodologies employ click chemistry approaches for biotin incorporation during solid-phase synthesis [6]. Reaction on solid support allows for multistep reactions where excess reagents can be removed after each step, and activated triple bond donors permit effective conversion at small scale with minimal excess of biotin linker [6]. The biotinylation reaction on solid support achieves conversion rates of 55-75 percent when performed on oligonucleotides or peptides still attached to the solid support [6].

Orthogonal Protecting Group Chemistry for Amine Functionalization

Orthogonal protecting group strategies enable the selective deprotection of specific protective groups in multiply-protected structures, allowing for controlled functionalization of amine groups in biotin-polyethylene glycol constructs [7]. The implementation of orthogonal protection schemes is critical for achieving synthesis of complex molecules possessing diverse reactive functionality, particularly in biotin-containing compounds where multiple functional groups require differential protection [8].

The Fmoc/tert-butyl protecting group strategy represents the predominant approach for amine protection in biotin-polyethylene glycol synthesis [9]. The tert-butyloxycarbonyl group can be removed with strong acid such as trifluoroacetic acid, while the fluorenylmethoxy group can be removed with amine bases [9]. The carboxybenzyl group provides an alternative that can be removed using catalytic hydrogenation [9].

Table 2: Orthogonal Protecting Group Combinations for Amine Functionalization

Primary ProtectionSecondary ProtectionDeprotection ConditionsCompatibility
Fmoctert-butylPiperidine/TFA [10] [7]
Dde/ivDdePbfHydrazine/TFA [10]
MttBocTFA/base [10]
AllocCbzPd(0)/H2 [7]

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group system provides exceptional orthogonality for amine functionalization [10]. These groups remain stable to 20 percent piperidine and trifluoroacetic acid but are cleaved with 2 percent hydrazine in dimethylformamide [10]. The utility of this strategy stems from the fact that ivDde-protected primary amines can be selectively unmasked on solid phase without affecting side-chain protecting groups of other residues [10].

Advanced protecting group strategies incorporate photolabile protection for temporal control of amine deprotection [12]. Coumarin-based photoprotecting groups can be deprotected with specific wavelengths of light, enabling spatial and temporal control over amine functionalization [12]. These photocaged systems allow for proximity-induced deprotection when brought into close contact with light-emitting enzymatic tags [12].

The selection of protecting groups requires consideration of the synthetic sequence and compatibility with biotin moiety modifications [13]. The presence of bulky lipophilic tert-butylbenzoyl protecting groups on biotin rings enables direct solid phase synthesis without modification of the biotin moiety [13]. This protection strategy prevents phosphoramidite reactions at active positions in biotin while maintaining synthetic efficiency [14].

Trifluoroacetate Counterion Optimization in Final Product Stabilization

Trifluoroacetate counterion optimization plays a crucial role in the final product stabilization of biotin-polyethylene glycol conjugates, particularly given that most synthesized peptides produced using solid-phase procedures are obtained as trifluoroacetate salts due to cleavage and purification conditions [15]. The trifluoroacetate counterion significantly affects physicochemical characterizations and biological activity, necessitating careful optimization of counterion content [15].

The trifluoroacetate salt formation occurs during standard peptide synthesis workflows where trifluoroacetic acid is employed for final deprotection and cleavage from solid supports [16]. Cationic peptides are invariably obtained as trifluoroacetate salts, with trifluoroacetate content typically ranging between 150 and 320 micrograms per milligram of peptide sample [16]. The level of trifluoroacetate incorporation directly correlates with the number of basic residues in the peptide sequence [16].

Table 3: Trifluoroacetate Counterion Content and Optimization Parameters

ParameterStandard RangeOptimized RangeImpact on Stability
TFA Content (μg/mg)150-32050-100 [16]
Molar Ratio (TFA:peptide)9:10.7:1 [17]
Glass Transition TemperatureVariable159-162°C [18]
Phase Separation pH5.5-6.06.0-6.5 [17]

Counterion exchange methodologies provide effective approaches for optimizing trifluoroacetate content in final products [15]. Reverse-phase high-performance liquid chromatography enables partial to almost complete exchange of trifluoroacetate counterions with weaker acids such as acetic acid [15]. Ion-exchange resin treatment offers an alternative approach for counterion modification, while deprotonation/reprotonation cycles of amino groups permit complete removal of trifluoroacetate counterions [15].

The optimization of trifluoroacetate counterion ratios significantly influences the physical stability and glass transition temperatures of biotin-conjugated compounds [18]. Experimental glass transition values demonstrate positive deviation from theoretical predictions calculated using the Fox equation, indicating molecular interactions between drug compounds and trifluoroacetate counterions [18]. The strongest intermolecular interactions occur at optimal molar ratios that provide maximum stabilization in the amorphous state [18].

Trifluoroacetate counterions demonstrate specific binding interactions with aromatic systems in biotin-polyethylene glycol constructs [17]. Solid-state nuclear magnetic resonance spectroscopy reveals two dynamically distinct binding modes of trifluoroacetate with aromatic residues, resulting in structured, dipolar-ordered complexes and more dynamic complexes [17]. The structured complex formation involves intercalation of trifluoroacetate molecules between stacked aromatic rings, contributing to condensed phase stabilization [17].

Alternative counterion systems provide opportunities for enhanced product stabilization while maintaining synthetic accessibility [19]. Acetate counterions demonstrate improved biocompatibility compared to trifluoroacetate while maintaining sufficient ionic strength for peptide solubilization [19]. Chloride counterions offer reduced toxicity profiles but may compromise long-term peptide stability in certain formulations [16].

The molecular foundation of biotin-based PROTAC systems relies on exploiting one of nature's strongest non-covalent interactions. The biotin-avidin interaction exhibits an extraordinarily high binding affinity, with dissociation constants approaching 10⁻¹⁵ M, representing the strongest known non-covalent protein-ligand interaction [4]. Streptavidin, purified from Streptomyces avidinii, demonstrates similar exceptional binding characteristics with biotin, featuring a dissociation constant of approximately 10⁻¹⁴ M [5].

The structural architecture of streptavidin provides the molecular basis for its remarkable binding properties. Each streptavidin tetramer contains four identical binding sites, with each site capable of accommodating a single biotin molecule [5]. The protein adopts a β-barrel tertiary structure, with biotin binding sites located at the terminus of each barrel. This tetrameric organization enables multivalent interactions that can be leveraged in PROTAC design for enhanced target engagement and specificity.

In PROTAC applications utilizing biotin-C1-PEG3-C3-amine TFA, the biotin moiety serves as an affinity handle that can be exploited through various mechanisms. The compound facilitates the formation of ternary complexes essential for targeted protein degradation by enabling proximity-based interactions between target proteins and E3 ubiquitin ligases [6] [7]. Recent studies have demonstrated that biotin-based proximity labeling approaches can effectively identify protein-E3 ligase interactions induced by PROTACs and molecular glues [6].

The BioE3 methodology exemplifies the sophisticated application of biotin-avidin interactions in E3 ligase substrate identification. This approach employs BirA-E3 ligase fusions combined with biotinylated ubiquitin-like proteins to enable site-specific labeling and identification of E3 ligase substrates [7]. The proximity-dependent biotinylation mechanism allows for time-limited labeling of target proteins as they undergo ubiquitination, facilitating comprehensive proteomics analysis of degradation substrates.

Table 1: Molecular Mechanisms of Biotin-Avidin Interactions and PROTAC Systems

Mechanism TypeBinding Affinity (Kd)Key FeaturesApplications
Biotin-Avidin Interaction≈10⁻¹⁵ MStrongest non-covalent interaction knownAffinity purification, ELISA, immunoassays
Streptavidin-Biotin Binding≈10⁻¹⁴ MFour biotin binding sites per tetramerProtein detection, bioconjugation
PROTAC Ternary Complex FormationVariable (nM-μM)POI-PROTAC-E3 ligase complexTargeted protein degradation
E3 Ligase RecruitmentVariableProximity-induced degradationCancer therapy, drug discovery
Ubiquitin-Proteasome SystemN/ACatalytic protein degradationCellular protein homeostasis

Case Studies in Kinase-Targeted Degradation for Oncology Therapeutics

Protein kinases represent one of the most extensively studied target classes for PROTAC-mediated degradation, with numerous successful examples demonstrating the therapeutic potential of this approach in oncology. The application of biotin-containing linkers such as those found in Biotin-C1-PEG3-C3-amine TFA has enabled the development of sophisticated degraders targeting critical oncogenic kinases.

Bruton Tyrosine Kinase (BTK) Degradation

BTK has emerged as a paradigmatic target for demonstrating advanced PROTAC design principles. Researchers have developed reversible covalent BTK PROTACs, including RC-1 and RC-3, which incorporate cyanoacrylamide-based warheads that form reversible covalent bonds with BTK [8]. These compounds achieve remarkable potency, with RC-1 effectively degrading BTK at concentrations of 8-40 nM [8]. The reversible covalent strategy significantly enhances target engagement and cellular drug accumulation compared to non-covalent counterparts, demonstrating how sophisticated linker chemistry can improve PROTAC efficacy.

Cyclin-Dependent Kinase (CDK) Targeting

CDK4/6 degraders represent another major success story in kinase-targeted PROTAC development. Multiple research groups have developed palbociclib-based PROTACs that demonstrate preferential degradation of CDK6 over CDK4 [8] [9]. Notable examples include CP-10 and PROTAC 6, which achieve submicromolar degradation potency in various cancer cell lines [8]. These studies revealed important insights into CDK dependencies across different tumor types, with some cancer cells showing differential requirements for CDK4 versus CDK6 function.

Research has demonstrated that cyclin E overexpression can uncouple the cell cycle from CDK4/6 dependence, driving resistance to CDK4/6-targeting PROTACs [9]. This finding led to the development of combination strategies using FN-POM, a degrader targeting cyclin E and CDK2, in conjunction with CDK4/6 inhibitors to overcome resistance mechanisms [9].

Phosphatidylinositol 3-Kinase (PI3K) Degradation

PI3K degraders have shown significant promise in addressing resistance mechanisms that limit the efficacy of traditional PI3K inhibitors. Compound B, a pomalidomide-based PROTAC targeting PI3Kα, demonstrates exceptional potency with an IC50 of 18 nM [8]. This degrader successfully inhibits HepG2 cell proliferation and represents a significant advancement over traditional occupancy-based inhibitors.

Related research has focused on SGK3, a kinase that becomes activated in response to PI3K/Akt inhibition in estrogen receptor-positive breast cancer [8]. SGK3-PROTAC1 achieves submicromolar degradation potency and effectively overcomes resistance to PI3K/Akt pathway inhibitors, demonstrating the potential for PROTACs to address adaptive resistance mechanisms in cancer therapy.

Leucine Zipper-bearing Kinase (LZK) Targeting

Recent developments in head and neck squamous cell carcinoma (HNSCC) research have yielded potent LZK degraders [10]. PROTAC 17, optimized through systematic linker and warhead modifications, achieves target degradation at 250 nM concentrations while suppressing HNSCC cell viability at 500 nM [10]. This degrader effectively targets both kinase-dependent stabilization of c-MYC and kinase-independent stabilization of gain-of-function p53, demonstrating the unique advantages of degradation-based approaches over traditional kinase inhibition.

Table 2: Kinase-Targeted PROTAC Degraders for Oncology Therapeutics

Target KinasePROTAC Name/TypeIC50/DC50Cancer TypeKey Findings
BTK (Bruton Tyrosine Kinase)RC-1, RC-38-40 nMHematological malignanciesReversible covalent binding enhances efficacy
CDK4/6 (Cyclin-Dependent Kinases)CP-10, PROTAC 6SubmicromolarVarious cancersPreferential CDK6 vs CDK4 degradation
PI3K (Phosphatidylinositol 3-Kinase)Compound B18 nMHepatocellular carcinomaNanomolar potency against PI3Kα
SGK3 (Serum/Glucocorticoid Regulated Kinase 3)SGK3-PROTAC1SubmicromolarER+ breast cancerOvercomes PI3K/Akt resistance
LZK (Leucine Zipper-bearing Kinase)PROTAC 17250 nMHead and neck squamous cell carcinomaTargets both kinase-dependent and independent functions

High-Throughput Screening Platforms Using Streptavidin Probe Systems

The development of efficient high-throughput screening platforms represents a critical bottleneck in PROTAC discovery and optimization. Streptavidin-based probe systems have emerged as powerful tools for accelerating the identification and validation of effective protein degraders, leveraging the exceptional binding properties of the biotin-streptavidin interaction.

Label-Free Quantification Workflows

Advanced mass spectrometry-based approaches have revolutionized PROTAC screening capabilities. The implementation of label-free quantification data-independent acquisition (LFQ-DIA) workflows on Orbitrap Astral mass spectrometers enables ultra-high-throughput analysis of targeted protein degradation [11]. These platforms can process hundreds of samples while providing comprehensive proteome coverage, allowing researchers to assess both on-target degradation and potential off-target effects simultaneously.

The LFQ-DIA approach offers particular advantages for validating PROTAC compound libraries, as demonstrated in studies of androgen receptor degraders such as ARCC-4 [11]. These workflows achieve exceptional sensitivity, reproducibility, and quantitation accuracy, making them invaluable tools for drug discovery applications in the targeted protein degradation space.

Miniaturized Synthesis and Screening Platforms

Recent innovations in miniaturized high-throughput synthesis have enabled the development of integrated platforms that combine PROTAC synthesis with biological screening [12]. These array-based approaches utilize combinatorial solid-phase synthesis to generate libraries of 132 novel PROTAC-like molecules using only milligrams of starting materials [12]. The platforms employ UV-induced release mechanisms that allow target molecules to be released into individual droplets for further experimentation.

The integration of matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) imaging provides real-time characterization of synthesized compounds directly on the array [12]. This approach enables researchers to culture cancer cells on modified spots and quantify the effects of target protein suppression, providing a complete synthesis-to-screening workflow on a single platform.

Biotin-Streptavidin Competition Assays

Enhanced sensitivity in biotin-based detection systems has been achieved through innovative competition-based strategies [13]. By pre-mixing free biotin with streptavidin-horseradish peroxidase conjugates, researchers have demonstrated four-fold improvements in detection limits compared to conventional approaches [13]. The optimal concentration of free biotin (8 fM) partially occupies streptavidin binding sites, providing enhanced opportunities for streptavidin-HRP binding to biotinylated antibodies.

This competition-based strategy has been successfully applied to enhance the detection of various protein targets, including ESAT-6, with limits of detection reaching 250 pM [13]. The approach maintains effectiveness in complex biological matrices including human serum, saliva, and urine, demonstrating its potential for clinical applications.

Surface Plasmon Resonance-Based Ternary Complex Analysis

Surface plasmon resonance (SPR) technology provides unique capabilities for characterizing PROTAC-mediated ternary complex formation [14]. These platforms enable real-time monitoring of binding kinetics, providing both thermodynamic (Kd) and kinetic (kon, koff, t1/2) parameters for ternary complex interactions [14]. Studies have demonstrated strong correlations between ternary complex dissociation half-life and intracellular target degradation efficiency, suggesting that kinetic parameters are critical drivers of effective protein degradation.

SPR-based approaches have been particularly valuable for understanding isoform-selective degradation mechanisms [14]. For example, comparative analysis of p38 isoform-selective PROTACs revealed that compounds with higher ternary binding affinity and longer dissociation times achieve more effective and selective target degradation.

Mass Spectrometry-Based Complex Detection

Native electrospray ionization mass spectrometry (ESI-MS) provides label-free detection of PROTAC-mediated ternary complexes [14]. This approach enables direct observation of E3-PROTAC-POI complex formation in competition experiments containing multiple potential substrate proteins. Native MS has proven particularly valuable for assessing PROTAC selectivity and specificity, as it can preferentially detect the formation of productive ternary complexes over non-productive interactions.

Table 3: High-Throughput Screening Platforms Using Streptavidin Probe Systems

Platform TypeTechnologyThroughputKey AdvantagesApplications
Label-Free Quantification (LFQ-DIA)Orbitrap Astral mass spectrometerUltra-high throughputProteome-wide degradation analysisPROTAC compound validation
Miniaturized Solid-Phase SynthesisArray-based combinatorial synthesis132 compounds per arrayIntegrated synthesis and screeningPROTAC library generation
Biotin-Streptavidin Competition AssayELISA with free biotin pre-mixingStandard ELISA format4-fold sensitivity improvementEnhanced biotin detection
Surface Plasmon Resonance (SPR)Kinetic binding analysisMedium throughputTernary complex kineticsPROTAC mechanism studies
Mass Spectrometry-based AnalysisNative ESI-MSMedium throughputDirect complex detectionSelectivity profiling

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

545.23825622 g/mol

Monoisotopic Mass

545.23825622 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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